2'-Methoxy-2'-deoxyuridine
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Overview
Description
2’-Methoxy-2’-deoxyuridine is a modified nucleoside analog, which is structurally similar to deoxyuridine but with a methoxy group at the 2’ position of the sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-2’-deoxyuridine typically involves the modification of deoxyuridine. One common method includes the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs) for enzymatic synthesis, which is an efficient alternative to traditional multistep chemical methods . This enzymatic approach avoids the need for multiple protection and deprotection steps, making it more straightforward and environmentally friendly.
Industrial Production Methods: Industrial production of 2’-Methoxy-2’-deoxyuridine can be scaled up using immobilized NDTs, which serve as practical biocatalysts. This method ensures high yield and purity of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxy-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the uracil base.
Reduction: Typically involves the reduction of the uracil base.
Substitution: Commonly occurs at the 5-position of the uracil base or the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride.
Substitution: Palladium-catalyzed reactions are frequently used for C-H olefination.
Major Products: The major products formed from these reactions include various modified nucleosides with potential therapeutic applications .
Scientific Research Applications
2’-Methoxy-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Serves as a probe for studying DNA and RNA interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of modified oligonucleotides for therapeutic and diagnostic purposes
Mechanism of Action
The mechanism of action of 2’-Methoxy-2’-deoxyuridine involves its intracellular phosphorylation to the 5’-triphosphate form. This phosphorylated form acts as a competitive inhibitor or alternative substrate for virus-specific polymerases, thereby preventing further viral nucleic acid chain elongation . This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies.
Comparison with Similar Compounds
2’-Deoxyuridine: Lacks the methoxy group and is used in similar applications.
5-Iodo-2’-deoxyuridine: Known for its antiviral properties against Herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against HSV.
Uniqueness: 2’-Methoxy-2’-deoxyuridine is unique due to the presence of the methoxy group, which enhances its stability and alters its interaction with biological targets. This modification can lead to improved therapeutic properties and reduced toxicity compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2S,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7+,8-,9-/m0/s1 |
InChI Key |
SXUXMRMBWZCMEN-VHKYIWFCSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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